N-Boc-L-valinol
Overview
Description
N-Boc-L-valinol is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis as a building block due to its protected amino group, which prevents unwanted side reactions during the coupling of amino acid residues.
Synthesis Analysis
The synthesis of peptides containing N-Boc-L-valinol and related structures typically involves solution-phase methods, such as the azlactone method. This approach allows for the coupling of amino acid residues to form peptides with specific sequences and structures. For instance, the dehydropeptide Boc-L-Val-delta Phe-L-Val-OC H3 was synthesized using this method, demonstrating the utility of N-Boc-L-valinol in constructing complex peptide chains .
Molecular Structure Analysis
The molecular structure of peptides containing N-Boc-L-valinol is often characterized by X-ray crystallography. The crystal structure of Boc-L-Val-delta Phe-L-Val-OC H3 revealed that it does not adopt a folded conformation despite the presence of a delta Phe residue, which typically induces a beta-turn II conformation in peptides. Instead, the structure is influenced by intermolecular forces, leading to conformational variations . Similarly, the peptide Boc-L-Val-delta Phe-delta Phe-L-Val-OCH3 adopts two overlapping beta-turn conformations, stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of N-Boc-L-valinol derivatives in peptides is largely determined by the presence of other residues and the overall conformation of the peptide. For example, the presence of dehydro amino acid residues, such as dehydro-Leu, can influence the peptide's conformation and reactivity. The synthesis and crystal structure of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 showed that the backbone adopts a beta-turn II conformation, which is stabilized by an intramolecular hydrogen bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides containing N-Boc-L-valinol are closely related to their molecular structure. The crystal structure of N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl ester (Boc-Ile-Val-OMe) shows that the peptide units are in a trans conformation and adopt an extended conformation. The side chains of isoleucine and valine take up specific conformations, and the molecules form a beta-sheet structure, which is stabilized by intermolecular interactions . These structural features directly impact the solubility, stability, and overall physical properties of the peptides.
Scientific Research Applications
1. Catalytic Reactions and Heterocycle Synthesis N-Boc-L-valinol derivatives have been utilized in Pd(II)-catalyzed aza-Wacker reactions, which are significant for the synthesis of 1,3-heterocycles like saturated oxazolidines and imidazolidines. These reactions are notable for their high diastereoselectivity, especially when using N-Boc-L-valinol derivatives, resulting in distinct stereochemical outcomes (Elliott et al., 2011).
2. Diastereoselective Reactions In another study, the use of N-Boc-protected L-valinol in diastereoselective imino-pinacol coupling reactions was explored. These reactions, promoted by Mg(0) and a Grignard reagent, achieved high levels of diastereoselectivity, illustrating the value of N-Boc-L-valinol in stereocontrolled organic synthesis (Kitajima et al., 2015).
3. Synthesis of Amino Acid Derivatives The synthesis of N-Boc-amino acid derivatives, including those derived from valinol, has been reported, demonstrating their potential in creating compounds with antimicrobial properties. This synthesis involves coupling reactions that result in high yield and purity, highlighting the utility of N-Boc-L-valinol in medicinal chemistry (Khattab, 2005).
4. Enantioselective Catalysis N-Boc-L-Valinol has been used as a ligand in palladium-catalyzed annulation reactions to create ferrocenes with planar chirality. These reactions achieved excellent enantioselectivity, underlining the role of N-Boc-L-valinol in asymmetric synthesis (Shi et al., 2013).
5. Pharmaceutical Applications In pharmaceutical research, N-Boc-L-valinol has been implicated in the synthesis of specific peptide inhibitors. For example, it was used in the design and synthesis of a potent and specific renin inhibitor with a prolonged duration of action in vivo, demonstrating its utility in the development of therapeutics (Thaisrivongs et al., 1986).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRRYDVICNJGC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427366 | |
Record name | N-Boc-L-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-L-valinol | |
CAS RN |
79069-14-0 | |
Record name | 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79069-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-L-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-L-valinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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